4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one

Medicinal Chemistry Physicochemical Properties Solubility

This 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one is a versatile, hydrophilic pyrazolone scaffold, differentiated from simpler analogs by its flexible hydroxyethyl side chain. This unique feature provides a critical hydrogen-bonding anchor for fine-tuning solubility and logD in GPCR ligand design, and serves as a functional handle for prodrug strategies in insecticide and antimicrobial development. Source this specific building block to avoid altered synthesis yields or loss of desired biological activity.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 7721-54-2
Cat. No. B1331093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
CAS7721-54-2
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C1CCO
InChIInChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h5,9H,2-3H2,1H3,(H,8,10)
InChIKeyGCKLKGJKIRVDQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (CAS 7721-54-2): A Hydroxyalkyl-Functionalized Pyrazolone Core for Selective Synthetic and Biological Applications


4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (CAS 7721-54-2), also catalogued as 2,4-dihydro-4-(2-hydroxyethyl)-5-methyl-3H-pyrazol-3-one or NSC 125000, is a substituted pyrazolin‑5‑one heterocycle [1]. It belongs to the pyrazolone family, which is widely recognized for its presence in pharmacologically active scaffolds and synthetic building blocks [2]. The compound features a pyrazolin‑5‑one ring with a methyl substituent at the 3‑position and a hydroxyethyl side chain at the 4‑position, differentiating it from simpler alkyl or aryl pyrazolones. Its molecular formula is C₆H₁₀N₂O₂ and it has a computed molecular weight of 142.16 g/mol and an XLogP3‑AA value of −0.8, indicating a moderate hydrophilic character relative to more lipophilic pyrazolone analogs [1][3].

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one Procurement: Why Generic Pyrazolones Cannot Replace the 4-Hydroxyethyl-Modified Core


In the pyrazolone class, substitution pattern critically dictates both physicochemical behavior and biological target engagement. While many pyrazolin‑5‑ones share the same core ring, the presence and position of functional groups fundamentally alter solubility, hydrogen‑bonding capacity, and steric profile [1]. 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one possesses a primary hydroxyl group at the terminus of a two‑carbon ethyl chain attached to the 4‑position, which introduces a flexible hydrogen‑bond donor/acceptor site not found in simple 3‑methyl‑2‑pyrazolin‑5‑one or in 4‑aryl substituted analogs [2]. This feature influences both its utility as a hydrophilic building block in medicinal chemistry syntheses and its potential to engage biological targets differently from more hydrophobic or less functionalized pyrazolones [3]. Consequently, substituting a generic, unsubstituted, or differently substituted pyrazolone may result in altered reaction yields during synthesis, loss of desired solubility characteristics, or failure to reproduce biological activity reported for specifically functionalized pyrazolone derivatives [2][3].

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one Quantitative Differentiation: Comparator-Based Physicochemical and Biological Activity Evidence


Hydrophilicity and Hydrogen Bonding Capacity: Differentiating 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one from 3-Methyl-2-pyrazolin-5-one

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (PubChem CID 246988) possesses a computed XLogP3‑AA value of −0.8, indicating greater hydrophilicity compared to the unsubstituted parent scaffold 3‑methyl‑2‑pyrazolin‑5‑one, which lacks the hydroxyethyl moiety and is more lipophilic [1]. The presence of a primary hydroxyl group at the 4‑position introduces an additional hydrogen bond donor, raising the hydrogen bond donor count to 2 and the hydrogen bond acceptor count to 3, versus the parent pyrazolone's typical donor count of 1 and acceptor count of 2 [2]. This molecular feature is predictive of improved aqueous solubility and the ability to engage in distinct intermolecular interactions in both biological and synthetic contexts.

Medicinal Chemistry Physicochemical Properties Solubility

Insecticidal Activity Benchmarking: 2‑Pyrazolin‑5‑one Derivatives vs. Abamectin in Pest Control Assays

In a 2024 study evaluating nine novel 2‑pyrazolin‑5‑one derivatives as pesticide agents, compound 3 exhibited potent insecticidal activity with LC₅₀ values of 0.90, 0.70, and 0.52 mg a.i./L against Spodoptera littoralis, Monacha obstructa, and Tetranychus urticae, respectively [1]. Compound 6 demonstrated lower toxicity with LC₅₀ values of 1.94, 1.90, and 1.83 mg a.i./L against the same three pests. The reference standard abamectin was used as the positive control [2]. Although the specific identity of compound 3 is not disclosed as 4‑(2‑hydroxyethyl)‑3‑methyl‑2‑pyrazolin‑5‑one, the study establishes a quantitative activity range for 2‑pyrazolin‑5‑one derivatives with substituent diversity, providing a benchmark for which a compound bearing a 4‑hydroxyethyl group could be compared.

Agrochemical Discovery Pesticide Development Insecticidal Activity

MCHR1 Antagonism: High‑Affinity Binding of Pyrazolone‑Derived Ligands vs. Reference Antagonists

A pyrazolone‑containing ligand (BDBM50357507 / CHEMBL1914636) was identified as a potent antagonist of the melanin‑concentrating hormone receptor 1 (MCHR1) with an IC₅₀ of 6.70 nM in a radioligand displacement assay using human MCHR1 expressed in CHO cells [1]. In a functional assay measuring inhibition of MCH‑stimulated arachidonic acid release, the IC₅₀ was 9.20 nM. Additionally, the compound displaced [¹²⁵I]‑MCH(4‑19) from rat MCHR1 with an IC₅₀ of 8.5 nM [2]. While this ligand is a more complex derivative rather than 4‑(2‑hydroxyethyl)‑3‑methyl‑2‑pyrazolin‑5‑one itself, it demonstrates that the pyrazolin‑5‑one core can be elaborated to yield single‑digit nanomolar MCHR1 antagonists. This provides a quantitative reference point for the biological potential of the pyrazolone scaffold.

GPCR Pharmacology Melanin-Concentrating Hormone Receptor Drug Discovery

Antimicrobial Activity of 3‑Methyl‑2‑pyrazolin‑5‑one Derivatives: Quantitative MIC Data Against Bacterial and Fungal Strains

A series of 3‑methyl‑1‑[(2‑oxo‑2H‑chromen‑3‑yl)carbonyl]‑4‑{[4‑(substituted thiazol‑2‑yl)iminoethyl)‑phenyl]hydrazono}‑2‑pyrazolin‑5‑one derivatives (5a–f) were synthesized and tested for antimicrobial activity against B. subtilis, S. aureus, E. coli, and C. albicans using tetracycline and nystatin as reference drugs [1]. Although specific MIC values for 4‑(2‑hydroxyethyl)‑3‑methyl‑2‑pyrazolin‑5‑one are not reported, the study demonstrates that the 3‑methyl‑2‑pyrazolin‑5‑one scaffold can be elaborated to produce compounds with antimicrobial potency comparable to standard antibiotics [2]. The hydroxyethyl group at the 4‑position in the target compound may serve as a precursor for further functionalization to achieve similar antimicrobial profiles.

Antimicrobial Discovery 3‑Methyl‑2‑pyrazolin‑5‑one Derivatives MIC Determination

Synthetic Yield Enhancement: Microwave‑Assisted vs. Conventional Synthesis of Pyrazolone Derivatives

In the synthesis of 3‑methyl‑2‑pyrazolin‑5‑one derivatives, the use of microwave irradiation was reported to achieve a considerable increase in reaction rate and better yields compared to conventional heating methods [1]. Specifically, microwave irradiation afforded yields in the range of 75–90% with reaction times reduced from several hours to 15–30 minutes, while conventional methods required 3–5 hours and gave yields of 60–75% [2]. Although the study does not include 4‑(2‑hydroxyethyl)‑3‑methyl‑2‑pyrazolin‑5‑one directly, the hydroxyethyl group is compatible with microwave‑assisted protocols, and this method is expected to apply to its synthesis or further derivatization.

Green Chemistry Microwave-Assisted Synthesis Process Optimization

Antitumor and Antioxidant Activity of Pyrazoline Derivatives: Quantitative Reduction in Ehrlich Carcinoma Volume

Novel synthetic pyrazoline derivatives were evaluated for antitumor activity against Ehrlich ascites carcinoma in mice. The compounds significantly reduced tumor volume and cell count compared to untreated controls, and also elevated antioxidant enzyme activities (catalase, superoxide dismutase, glutathione peroxidase) and glutathione content [1]. While the specific derivatives tested do not include 4‑(2‑hydroxyethyl)‑3‑methyl‑2‑pyrazolin‑5‑one, the study provides quantitative evidence that pyrazoline‑based scaffolds can achieve in vivo tumor growth inhibition and modulation of oxidative stress biomarkers. The hydroxyethyl substituent in the target compound may confer favorable physicochemical properties for in vivo administration and could be leveraged in the design of novel anticancer agents.

Oncology Antioxidant Research Pyrazoline Derivatives

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one Application Scenarios: Where This Hydroxyethyl-Pyrazolone Delivers Scientific and Procurement Value


Medicinal Chemistry: Lead Optimization for MCHR1 Antagonists or CNS‑Penetrant Agents

Given that pyrazolone‑based ligands have demonstrated single‑digit nanomolar IC₅₀ values against MCHR1 in binding and functional assays [1], 4‑(2‑hydroxyethyl)‑3‑methyl‑2‑pyrazolin‑5‑one serves as a versatile starting material for the design of novel GPCR ligands. The hydroxyethyl group provides a hydrophilic anchor that can modulate logD and improve metabolic stability, while the pyrazolone core can be further elaborated with aromatic or heteroaromatic moieties to optimize affinity and selectivity.

Agrochemical Discovery: Development of Next‑Generation Insecticides

With 2‑pyrazolin‑5‑one derivatives exhibiting LC₅₀ values as low as 0.52 mg a.i./L against agricultural pests [2], 4‑(2‑hydroxyethyl)‑3‑methyl‑2‑pyrazolin‑5‑one is a compelling scaffold for the synthesis of novel insecticidal agents. The hydroxyethyl side chain may be modified to fine‑tune lipophilicity and cuticular penetration, or it can serve as a functional handle for prodrug strategies or formulation with adjuvants.

Antimicrobial Research: Synthesis of Broad‑Spectrum Antibacterial and Antifungal Agents

The established antimicrobial activity of 3‑methyl‑2‑pyrazolin‑5‑one derivatives against Gram‑positive, Gram‑negative, and fungal pathogens [3] supports the use of 4‑(2‑hydroxyethyl)‑3‑methyl‑2‑pyrazolin‑5‑one as a building block for new antimicrobials. The hydroxyethyl group can be exploited to enhance aqueous solubility of final compounds, a critical parameter for both in vitro testing and in vivo efficacy.

Synthetic Methodology Development: Green Chemistry and Microwave‑Assisted Protocols

The demonstrated yield and reaction time advantages of microwave‑assisted synthesis for pyrazolone derivatives [4] make 4‑(2‑hydroxyethyl)‑3‑methyl‑2‑pyrazolin‑5‑one an attractive candidate for process optimization studies. Its hydroxyethyl group is stable under microwave conditions and can be used to introduce additional functionality in subsequent steps without compromising yield.

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